2-({[(Benzyloxy)carbonyl]amino}oxy)-2-fluoro-3-methoxypropanoic acid
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Overview
Description
2-({[(Benzyloxy)carbonyl]amino}oxy)-2-fluoro-3-methoxypropanoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group, a fluorine atom, and a methoxy group attached to a propanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(Benzyloxy)carbonyl]amino}oxy)-2-fluoro-3-methoxypropanoic acid typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step involves the deprotection of the benzyloxycarbonyl group to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-({[(Benzyloxy)carbonyl]amino}oxy)-2-fluoro-3-methoxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The benzyloxycarbonyl group can be reduced to yield the corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({[(Benzyloxy)carbonyl]amino}oxy)-2-fluoro-3-methoxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({[(Benzyloxy)carbonyl]amino}oxy)-2-fluoro-3-methoxypropanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The fluorine atom can enhance the compound’s stability and bioavailability by forming strong hydrogen bonds with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 2-({[(Benzyloxy)carbonyl]amino}ethyl)boronic acid
- 2-({[(Benzyloxy)carbonyl]amino}-3-methylpentanoic acid)
Uniqueness
2-({[(Benzyloxy)carbonyl]amino}oxy)-2-fluoro-3-methoxypropanoic acid is unique due to the presence of the fluorine atom and the methoxy group, which confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C12H14FNO6 |
---|---|
Molecular Weight |
287.24 g/mol |
IUPAC Name |
2-fluoro-3-methoxy-2-(phenylmethoxycarbonylaminooxy)propanoic acid |
InChI |
InChI=1S/C12H14FNO6/c1-18-8-12(13,10(15)16)20-14-11(17)19-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,14,17)(H,15,16) |
InChI Key |
FITWZTWSSQTNLW-UHFFFAOYSA-N |
Canonical SMILES |
COCC(C(=O)O)(ONC(=O)OCC1=CC=CC=C1)F |
Origin of Product |
United States |
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